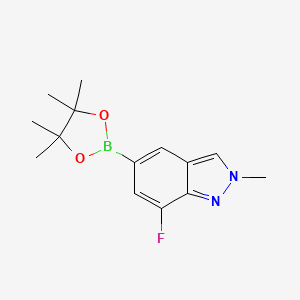

7-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole

Description

Molecular Formula: C₁₄H₁₈BFN₂O₂ CAS No.: 2407556-74-3 Structure: This compound features a 2H-indazole core substituted with a fluorine atom at position 7, a methyl group at position 2, and a pinacol boronic ester group at position 5 (Fig. 1). The boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal and materials chemistry .

Properties

IUPAC Name |

7-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BFN2O2/c1-13(2)14(3,4)20-15(19-13)10-6-9-8-18(5)17-12(9)11(16)7-10/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBMYRSDZCZZJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN(N=C3C(=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 7-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole typically involves multiple steps, including the formation of the indazole core and the subsequent introduction of the boronic ester group. One common method involves the following steps:

Formation of the Indazole Core: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the Boronic Ester Group: The boronic ester group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated indazole derivative with a boronic acid or ester in the presence of a palladium catalyst and a base.

Chemical Reactions Analysis

7-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.

Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the substituents on the indazole ring.

Scientific Research Applications

7-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its unique structural properties.

Industry: The compound can be used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 7-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The indazole core can interact with specific enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Key Properties :

- Collision Cross-Section (CCS) : Predicted CCS values range from 159.3 Ų ([M+H]⁺) to 172.5 Ų ([M+Na]⁺), indicating moderate polarity and molecular volume .

- Safety : Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison with Structural Analogs

Positional Isomers of Boronic Ester-Substituted Indazoles

2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole (FM-2428)

5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

- Key Difference : Boronic ester at position 6 with a 1H-indazole core (vs. 2H).

Functional Group Variations

2-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole

- Structure : Difluoromethyl group at position 2 instead of methyl.

- Properties : Increased electronegativity enhances metabolic stability but raises CCS values (e.g., [M+H]⁺ CCS = 164.9 Ų vs. 159.3 Ų for the target compound) .

- Applications : Preferred in fluorinated drug candidates targeting CNS disorders due to improved blood-brain barrier penetration .

7-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

- Core Difference : Indole (one N atom) vs. indazole (two N atoms).

- Impact : Indazole’s aromatic N enhances hydrogen bonding and π-stacking, critical for protein binding in kinase inhibitors .

Suzuki-Miyaura Cross-Coupling

The target compound’s boronic ester group enables efficient coupling with aryl halides under Pd catalysis (e.g., Pd(PPh₃)₄) . Comparative studies show:

Biological Activity

7-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the fluorine atom and the dioxaborolane moiety enhances its reactivity and biological profile. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's molecular formula is with a molecular weight of approximately 312.58 g/mol. Its structure includes an indazole core with a fluorine substitution and a dioxaborolane group that contributes to its chemical reactivity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 312.58 g/mol |

| IUPAC Name | 7-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole; hydrochloride |

| InChI Key | PEPCZSNEPLUTLV-UHFFFAOYSA-N |

The biological activity of 7-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that this compound may inhibit specific kinases involved in cellular signaling pathways, such as GSK-3β and ROCK-1. These interactions can lead to altered phosphorylation states of proteins that are critical for cell proliferation and survival.

Anticancer Activity

Research indicates that compounds similar to 7-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole exhibit promising anticancer properties. For instance:

- GSK-3β Inhibition : A study reported that compounds with similar structures demonstrated potent inhibition of GSK-3β with IC50 values as low as 8 nM . This inhibition is significant because GSK-3β is implicated in various cancers through its role in regulating cell cycle progression and apoptosis.

- Cytotoxicity Studies : In vitro assays have shown that this compound can induce cytotoxic effects in cancer cell lines at concentrations ranging from 0.1 to 100 µM without significantly affecting normal cell viability .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In BV-2 microglial cells:

- Nitric Oxide Production : The compound was found to significantly reduce nitric oxide (NO) levels at concentrations as low as 1 µM . This reduction in NO production is crucial as excessive NO is linked to neuroinflammation.

- Cytokine Modulation : It was observed that the compound could decrease interleukin (IL)-6 levels while not affecting TNF-alpha levels significantly . This selective modulation suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy in Preclinical Models

A preclinical study investigated the efficacy of a related compound on tumor growth in xenograft models of human cancer. Results indicated a significant reduction in tumor size compared to control groups treated with vehicle solutions. The study highlighted the need for further exploration into the pharmacokinetics and long-term effects of such compounds.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound in models of neurodegeneration. Treatment with the compound resulted in improved cell viability in HT-22 neuronal cells exposed to oxidative stressors. This suggests potential applications in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.